Cas no 1782463-95-9 (3-amino-2-(azetidin-3-yl)propan-1-ol)
3-amino-2-(azetidin-3-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-(azetidin-3-yl)propan-1-ol
- CID 84072056
- 3-Azetidineethanol, β-(aminomethyl)-
- 1782463-95-9
- EN300-1459305
-
- Inchi: 1S/C6H14N2O/c7-1-5(4-9)6-2-8-3-6/h5-6,8-9H,1-4,7H2
- InChI Key: SPFBXVJUXXFCTG-UHFFFAOYSA-N
- SMILES: N1CC(C(CN)CO)C1
Computed Properties
- Exact Mass: 130.110613074g/mol
- Monoisotopic Mass: 130.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 83.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 58.3Ų
Experimental Properties
- Density: 1.082±0.06 g/cm3(Predicted)
- Boiling Point: 271.2±10.0 °C(Predicted)
- pka: 14.73±0.10(Predicted)
3-amino-2-(azetidin-3-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1459305-0.05g |
3-amino-2-(azetidin-3-yl)propan-1-ol |
1782463-95-9 | 0.05g |
$1091.0 | 2023-05-23 | ||
| Enamine | EN300-1459305-0.1g |
3-amino-2-(azetidin-3-yl)propan-1-ol |
1782463-95-9 | 0.1g |
$1144.0 | 2023-05-23 | ||
| Enamine | EN300-1459305-0.25g |
3-amino-2-(azetidin-3-yl)propan-1-ol |
1782463-95-9 | 0.25g |
$1196.0 | 2023-05-23 | ||
| Enamine | EN300-1459305-0.5g |
3-amino-2-(azetidin-3-yl)propan-1-ol |
1782463-95-9 | 0.5g |
$1247.0 | 2023-05-23 | ||
| Enamine | EN300-1459305-1.0g |
3-amino-2-(azetidin-3-yl)propan-1-ol |
1782463-95-9 | 1g |
$1299.0 | 2023-05-23 | ||
| Enamine | EN300-1459305-2.5g |
3-amino-2-(azetidin-3-yl)propan-1-ol |
1782463-95-9 | 2.5g |
$2548.0 | 2023-05-23 | ||
| Enamine | EN300-1459305-5.0g |
3-amino-2-(azetidin-3-yl)propan-1-ol |
1782463-95-9 | 5g |
$3770.0 | 2023-05-23 | ||
| Enamine | EN300-1459305-10.0g |
3-amino-2-(azetidin-3-yl)propan-1-ol |
1782463-95-9 | 10g |
$5590.0 | 2023-05-23 | ||
| Enamine | EN300-1459305-50mg |
3-amino-2-(azetidin-3-yl)propan-1-ol |
1782463-95-9 | 50mg |
$1091.0 | 2023-09-29 | ||
| Enamine | EN300-1459305-100mg |
3-amino-2-(azetidin-3-yl)propan-1-ol |
1782463-95-9 | 100mg |
$1144.0 | 2023-09-29 |
3-amino-2-(azetidin-3-yl)propan-1-ol Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 3-amino-2-(azetidin-3-yl)propan-1-ol
Comprehensive Overview of 3-amino-2-(azetidin-3-yl)propan-1-ol (CAS No. 1782463-95-9): Properties, Applications, and Research Insights
3-amino-2-(azetidin-3-yl)propan-1-ol (CAS No. 1782463-95-9) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its versatile functional groups. The molecule features an azetidine ring, a four-membered nitrogen-containing heterocycle, coupled with an amino and a hydroxyl group, making it a valuable intermediate for drug discovery and medicinal chemistry. Researchers are particularly interested in its potential as a building block for designing novel therapeutics targeting central nervous system (CNS) disorders, antibacterial agents, and enzyme inhibitors.
The compound’s azetidine moiety is a pharmacophore found in several FDA-approved drugs, highlighting its relevance in modern drug development. Recent studies explore its role in modulating G-protein-coupled receptors (GPCRs), a hot topic in precision medicine. With the rise of AI-driven drug design, 3-amino-2-(azetidin-3-yl)propan-1-ol has been flagged in computational screenings for its bioisosteric potential, aligning with trends in de novo molecular synthesis. Its water solubility and stability under physiological conditions further enhance its appeal for formulation scientists.
In the context of green chemistry, this compound’s synthesis routes are being optimized to reduce environmental footprint, a priority for industries complying with REACH regulations. Analytical techniques like HPLC-MS and NMR spectroscopy are critical for characterizing its purity, a common query among quality control specialists. Additionally, its chirality (with potential stereoisomers) is a focal point for asymmetric catalysis studies, resonating with searches for enantioselective synthesis methods.
Beyond pharmaceuticals, 3-amino-2-(azetidin-3-yl)propan-1-ol is investigated in bioconjugation for proteomics and diagnostic probes, addressing the growing demand for theranostic agents. Its metal-chelating properties also make it a candidate for catalysis and material science applications. As patent databases reveal, its derivatives are increasingly claimed in intellectual property filings, underscoring its commercial potential.
For researchers sourcing high-purity 1782463-95-9, considerations like storage conditions (e.g., inert atmosphere) and supplier reliability are frequently searched topics. The compound’s MSDS data, though non-hazardous, emphasizes standard lab safety protocols. With the global pharmaceutical market expanding, 3-amino-2-(azetidin-3-yl)propan-1-ol exemplifies how niche intermediates drive innovation in targeted therapy and personalized medicine.
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